molecular formula C41H58O2 B077047 Spheroidenone CAS No. 13836-70-9

Spheroidenone

Cat. No.: B077047
CAS No.: 13836-70-9
M. Wt: 582.9 g/mol
InChI Key: ZQFURSYWJPLAJR-FZFXUSNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spheroidenone is a carotenoid pigment found in certain purple bacteria, such as Rhodobacter sphaeroides. It is a ketolated derivative of spheroidene and plays a crucial role in the light-harvesting complexes of these bacteria. This compound is known for its ability to absorb light in the blue-green part of the spectrum and transfer energy to bacteriochlorophyll, aiding in photosynthesis .

Scientific Research Applications

Spheroidenone has several scientific research applications:

Mechanism of Action

The mechanism of action of spheroidenone in photosynthetic bacteria involves energy transfer from the this compound S2 (11B u + ) state to bacteriochlorophyll a via the Qx state of the latter . This energy transfer is facilitated by strong carotenoid-protein interactions, including inferred hydrogen bonding .

Safety and Hazards

There is limited information available on the safety and hazards of spheroidenone. It is a natural product found in certain bacteria .

Future Directions

The future research directions for spheroidenone could involve further exploration of its role in photosynthesis and its potential applications in food, industrial, and biomedical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spheroidenone can be synthesized through the ketolation of spheroideneThe reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the keto group .

Industrial Production Methods: In an industrial setting, this compound production involves the cultivation of purple bacteria under semi-aerobic conditions. The bacteria naturally convert spheroidene to this compound when exposed to higher oxygen levels. This biotechnological approach leverages the bacteria’s metabolic pathways to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Spheroidenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ketolated structure, which enhances its ability to transfer energy efficiently in the light-harvesting complexes. This property makes it particularly effective in photosynthetic processes compared to its non-ketolated counterparts .

Properties

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-28-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-27-38(7)29-18-30-39(8)31-32-40(42)41(9,10)43-11/h12-13,15-16,18-21,23-27,29-32H,14,17,22,28H2,1-11H3/b13-12+,23-15+,24-16+,29-18+,32-31+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFURSYWJPLAJR-FZFXUSNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13836-70-9
Record name Spheroidenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spheroidenone
Reactant of Route 2
Reactant of Route 2
Spheroidenone
Reactant of Route 3
Reactant of Route 3
Spheroidenone
Reactant of Route 4
Reactant of Route 4
Spheroidenone
Reactant of Route 5
Reactant of Route 5
Spheroidenone
Reactant of Route 6
Spheroidenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.